2-methylpropyl chloro(methyl)phosphinate
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Overview
Description
2-methylpropyl chloro(methyl)phosphinate is an organophosphorus compound that features a phosphinate group bonded to a 2-methylpropyl group and a chloro(methyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpropyl chloro(methyl)phosphinate can be achieved through several methods. One common approach involves the reaction of 2-methylpropyl alcohol with phosphorus trichloride, followed by the addition of methyl chloride. The reaction typically requires an inert atmosphere and is carried out at low temperatures to prevent decomposition of the reactants and products.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed under controlled conditions. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methylpropyl chloro(methyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium alkoxides or amines are employed under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Scientific Research Applications
2-methylpropyl chloro(methyl)phosphinate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for phosphinate-based drugs.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Mechanism of Action
The mechanism of action of 2-methylpropyl chloro(methyl)phosphinate involves its interaction with various molecular targets. The phosphinate group can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the compound can undergo hydrolysis to release active species that interact with biological targets, potentially inhibiting enzymes or altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-methylpropyl chloroethylphosphinate
- 2-methylpropyl dichlorophosphinate
- 2-methylpropyl methylphosphinate
Uniqueness
2-methylpropyl chloro(methyl)phosphinate is unique due to the presence of both a chloro and a methyl group on the phosphinate moiety. This dual functionality allows for diverse chemical reactivity and makes it a versatile compound in various applications.
Properties
CAS No. |
18359-05-2 |
---|---|
Molecular Formula |
C5H12ClO2P |
Molecular Weight |
170.57 g/mol |
IUPAC Name |
1-[chloro(methyl)phosphoryl]oxy-2-methylpropane |
InChI |
InChI=1S/C5H12ClO2P/c1-5(2)4-8-9(3,6)7/h5H,4H2,1-3H3 |
InChI Key |
UXUIKCHOYNLUID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COP(=O)(C)Cl |
Purity |
95 |
Origin of Product |
United States |
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